Chemical structure analysis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
Chemical structure analysis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
An In-depth Technical Guide to the Chemical Structure Analysis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
This guide provides a comprehensive technical overview for the chemical structure analysis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, a molecule of interest in contemporary drug discovery and development. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous structural confirmation and characterization. The analytical workflow is built upon a foundation of spectroscopic and spectrometric techniques, ensuring a self-validating system for data interpretation.
Introduction to 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a complex organic molecule featuring several key functional groups that contribute to its chemical properties and potential biological activity. These include a benzamide linkage, a tolyl group (3-methylphenyl), a substituted phenyl ring, and a 1H-tetrazole moiety. The tetrazole ring, in particular, is a common bioisostere for a carboxylic acid group in medicinal chemistry, often enhancing metabolic stability and receptor binding affinity.[1] Accurate and thorough structural elucidation is a critical first step in understanding its structure-activity relationship (SAR) and advancing its development.
This guide will detail the application of four cornerstone analytical techniques for the structural confirmation of this molecule:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Single-Crystal X-ray Crystallography
The following diagram illustrates the chemical structure of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.
Caption: Chemical structure of the target molecule.
Analytical Workflow Overview
A sequential and integrated analytical approach is recommended to ensure comprehensive structural verification. The proposed workflow leverages the strengths of multiple techniques to build a complete and validated structural picture.
Caption: Recommended analytical workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are predicted based on the electronic environment of the protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Amide N-H | ~10.5 | Singlet (broad) | 1H | Deshielded proton on nitrogen adjacent to a carbonyl group.[2] |
| Tetrazole C-H | ~9.3 | Singlet | 1H | Proton on the electron-deficient tetrazole ring.[2] |
| Aromatic Protons (Phenyl & Benzoyl) | ~7.4 - 8.2 | Multiplets | 8H | Protons on the two aromatic rings, with varied shielding based on substitution.[2][3] |
| Methyl C-H₃ | ~2.4 | Singlet | 3H | Protons of the methyl group on the benzoyl ring.[2][4] |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl C=O | ~166 | Carbonyl carbon of the amide.[2] |
| Aromatic Carbons | ~120 - 142 | Carbons of the two aromatic rings.[2] |
| Tetrazole Carbon | ~153 | Carbon within the tetrazole ring.[4] |
| Methyl Carbon | ~21 | Carbon of the methyl group.[2][4] |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like the amide N-H.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]
-
Shim the magnetic field to obtain optimal resolution.
-
Set the appropriate spectral width and number of scans for each experiment.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) to confirm connectivity.
-
-
Data Processing and Interpretation:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign peaks based on chemical shifts, coupling patterns, and correlations from 2D spectra.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Expected Mass Spectrometry Data
-
Molecular Ion Peak ([M+H]⁺): The expected exact mass for the protonated molecule (C₁₅H₁₃N₅O + H⁺) is approximately 280.1193 m/z.
-
Key Fragmentation Patterns: Electrospray ionization (ESI) is a soft ionization technique, and the fragmentation can be controlled. In positive ion mode, a characteristic loss of HN₃ (hydrazoic acid) from the tetrazole ring may be observed.[1] In negative ion mode, the loss of N₂ is a common fragmentation pathway for tetrazoles.[1] The amide bond is also susceptible to cleavage.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[7] A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[7]
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
-
-
Data Interpretation:
-
Determine the molecular formula from the accurate mass of the molecular ion.
-
Propose fragmentation pathways based on the observed fragment ions in the MS/MS spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amide) | ~3300 | Stretching |
| C-H (Aromatic) | ~3100-3000 | Stretching |
| C-H (Aliphatic - CH₃) | ~2950-2850 | Stretching |
| C=O (Amide I) | ~1660 | Stretching[8] |
| N-H (Amide II) | ~1540 | Bending |
| C=C (Aromatic) | ~1600-1450 | Stretching |
| Tetrazole Ring | ~1200-1010 | Skeletal vibrations[9] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest.[5] Place a small amount of the dry, purified powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Instrument Setup:
-
Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans to be averaged (e.g., 16 or 32) for a good signal-to-noise ratio.
-
-
Data Acquisition: Collect the infrared spectrum of the sample.
-
Data Interpretation: Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups expected in the molecule.
Single-Crystal X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state, single-crystal X-ray crystallography is the gold standard.[10]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step.
-
Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[11] A variety of solvents should be screened.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.[12]
-
Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[13]
-
Refine the structural model against the experimental data to obtain the final, accurate crystal structure.[12]
-
-
Data Analysis:
-
Analyze the final structure to determine precise bond lengths, bond angles, and torsional angles.
-
Investigate intermolecular interactions such as hydrogen bonding and π-stacking, which can be crucial for understanding the solid-state properties of the compound.
-
Conclusion
The structural analysis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide requires a multi-faceted analytical approach. By integrating the data from NMR, MS, and FTIR, a confident structural assignment can be made. For absolute confirmation of the three-dimensional arrangement and solid-state packing, single-crystal X-ray crystallography is indispensable. This comprehensive guide provides the necessary framework for researchers to successfully and rigorously characterize this and similar molecules, ensuring data integrity and advancing scientific understanding.
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